

Introduction: The Analytical Challenge in Drug Development

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Compound of Interest

Compound Name: 1-(7-Fluoroquinolin-8-YL)piperidin-4-one

CAS No.: 917251-83-3

Cat. No.: B1441257

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N-substituted piperidin-4-ones are privileged pharmacophores in medicinal chemistry, serving as critical synthetic intermediates and core scaffolds for a myriad of therapeutic agents, including analgesics, antivirals, and anticancer drugs. The biological efficacy and receptor-binding affinity of these molecules are intrinsically linked to their 3D conformation—specifically, whether the piperidine ring adopts a chair, boat, or twist-boat geometry.

For drug development professionals, unambiguously characterizing these structures requires a multi-modal analytical approach. This guide provides an objective, comparative analysis of the three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)—used to elucidate the structural and conformational integrity of N-substituted piperidin-4-ones.

Comparative Modality Overview

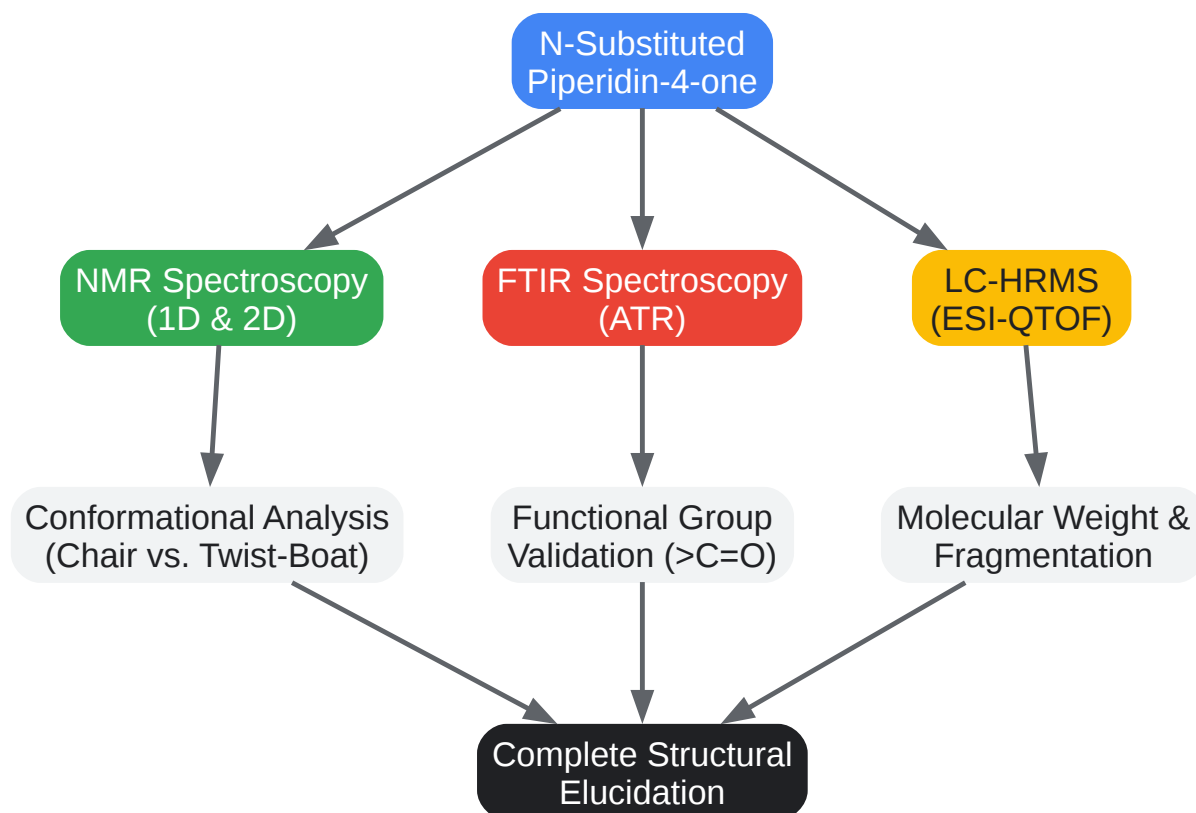
No single analytical technique provides a complete structural picture of complex heterocycles. The table below objectively compares the performance, utility, and limitations of each modality

when applied to piperidin-4-ones.

Analytical Modality	Primary Application	Key Diagnostic Feature for Piperidin-4-ones	Limitations
High-Field NMR (1D/2D)	Structural & Conformational Analysis	NOESY cross-peaks; C4 carbonyl ^{13}C shift (>200 ppm)	Requires high sample purity (>95%); relatively low sensitivity.
FTIR (ATR)	Rapid Functional Group Validation	Strong $>\text{C}=\text{O}$ stretch ($\sim 1650\text{--}1705\text{ cm}^{-1}$)	Cannot distinguish between complex regioisomers or stereoisomers.
LC-HRMS (ESI-QTOF)	Exact Mass & Trace Impurity Profiling	Exact mass $[\text{M}+\text{H}]^+$; retro-Diels-Alder fragments	Does not provide 3D spatial or conformational data.

Multi-Modal Analytical Workflow

To establish a self-validating analytical system, researchers must integrate these techniques logically. The workflow below illustrates how orthogonal data streams converge to provide complete structural elucidation.



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Caption: Multi-modal spectroscopic workflow for the structural elucidation of piperidin-4-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Conformational Analysis NMR is indispensable for determining the stereochemistry of piperidin-4-ones. Research demonstrates that while parent and N-benzyl piperidin-4-ones typically adopt a stable chair conformation with equatorial substituents to minimize 1,3-diaxial interactions[1], N-nitroso and N-acyl derivatives often distort into boat or twist-boat conformations due to N-X=Y delocalization and A^{1,3}-strain[1][2].

Step-by-Step Protocol: 1D & 2D NMR Acquisition

- Sample Preparation: Dissolve 10–15 mg of the synthesized compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

- Causality: CDCl_3 is selected for its low viscosity, which minimizes line broadening, while TMS provides a self-validating internal standard (0.00 ppm) to ensure chemical shift accuracy across different magnetic fields.
- 1D Acquisition (^1H and ^{13}C): Acquire ^1H spectra at 400/600 MHz (16 scans) and ^{13}C spectra at 100/150 MHz (512 scans).
 - Causality: The higher number of scans for ^{13}C compensates for the low natural abundance (1.1%) of the ^{13}C isotope, ensuring an adequate signal-to-noise ratio for quaternary carbons like the diagnostic C4 carbonyl.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Execute with a mixing time of 300–500 ms.
 - Causality: NOESY relies on dipole-dipole cross-relaxation to identify protons within 5 Å of each other[3]. This is critical for determining whether the N-substituent is axial or equatorial, directly validating whether the piperidine ring is in a chair or twist-boat conformation.

Representative Spectroscopic Data

Compound Class	^1H NMR (Ring Protons)	^{13}C NMR (C4 Carbonyl)	Dominant Conformation
Parent Piperidin-4-one	2.10–3.00 ppm (multiplets)	~208.0 ppm	Chair
N-Benzyl Derivative	2.20–3.15 ppm (multiplets)	~209.5 ppm	Chair[1]
N-Nitroso Derivative	3.50–4.20 ppm (broadened)	~204.0 ppm	Twist-Boat[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rapid Functional Group Validation FTIR provides immediate confirmation of successful N-substitution and the integrity of the C4 carbonyl group. The disappearance of the secondary amine $>\text{N-H}$ stretch (typically around 3300 cm^{-1}) and the retention or shifting of the $>\text{C=O}$ stretch ($1650\text{--}1705\text{ cm}^{-1}$) are primary diagnostic markers[1][2].

Step-by-Step Protocol: ATR-FTIR Analysis

- Background Scan: Collect a 32-scan background spectrum using a bare Diamond ATR crystal.
 - Causality: This self-validating step subtracts atmospheric CO₂ and water vapor interferences, ensuring that peaks in the 3000–3600 cm⁻¹ region are genuinely from the sample (e.g., residual N-H) and not environmental humidity.
- Sample Application: Place 1–2 mg of solid powder directly onto the ATR crystal and apply uniform pressure using the anvil.
 - Causality: High, uniform pressure ensures intimate contact between the crystal and the sample. This maximizes the penetration depth of the evanescent wave, yielding a high signal-to-noise ratio without the moisture artifacts commonly introduced by traditional KBr pellet pressing.
- Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
 - Causality: This range captures both the high-frequency functional group region (confirming the absence of the N-H stretch) and the low-frequency fingerprint region (identifying specific C-N and C-O vibrations)[1].

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Trace Analysis and Fragmentation Mapping For drug development professionals, LC-HRMS is critical for verifying the exact mass and assessing the purity of synthesized piperidin-4-ones.

Step-by-Step Protocol: ESI-QTOF MS

- Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column, eluting with a water/acetonitrile gradient containing 0.1% formic acid.
 - Causality: Formic acid serves a dual purpose: it acts as an ion-pairing agent to improve chromatographic peak shape and provides an abundant proton source to facilitate [M+H]⁺ formation in the ESI source.

- Ionization (ESI+): Utilize Electrospray Ionization in positive ion mode with a capillary voltage of 3.5 kV.
 - Causality: N-substituted piperidines contain a basic tertiary nitrogen that readily accepts a proton[4]. ESI+ is a soft ionization technique that prevents premature fragmentation, allowing for the accurate determination of the intact molecular ion mass.
- MS/MS Fragmentation: Apply collision-induced dissociation (CID) using nitrogen collision gas at 20–40 eV.
 - Causality: CID imparts sufficient internal energy to induce characteristic retro-Diels-Alder (RDA) fragmentation of the piperidine ring. Mapping these fragments validates the exact position of the N-substituent and differentiates regioisomers.

References

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